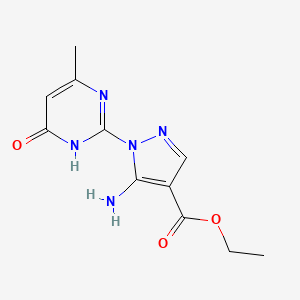
ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H13N5O3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate (referred to as Ethyl AMPY) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Ethyl AMPY is characterized by a complex structure that includes a pyrazole ring and a pyrimidine derivative. Its molecular formula is C12H15N3O3, and it has a CAS number of 474329-13-0. The presence of the ethyl carboxylate group enhances its solubility and reactivity, making it a valuable target for synthetic and medicinal chemistry applications.
Biological Activities
Ethyl AMPY exhibits a range of biological activities attributed to its structural features. Research indicates that compounds with similar structures can show:
- Kinase Inhibition : Ethyl AMPY has been investigated for its potential as a kinase inhibitor. Kinases are crucial in regulating cellular processes, and inhibiting specific kinases may lead to therapeutic applications in various diseases.
- Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated promising anti-inflammatory effects. For instance, certain synthesized pyrazoles exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
- Antimicrobial Properties : Compounds in the pyrazole family have been tested against various bacterial strains, showing significant antimicrobial activity. For example, certain derivatives displayed effectiveness against E. coli and S. aureus .
Synthesis
The synthesis of Ethyl AMPY typically involves multi-step synthetic pathways. A general approach might include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
- Pyrimidine Derivative Synthesis : Reacting ethyl acetoacetate with thiourea or urea.
- Carboxylation : Introducing the carboxylate group through esterification reactions.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Case Studies
Several studies have highlighted the biological activities of Ethyl AMPY and related compounds:
- Kinase Inhibition Study : A study focused on Ethyl AMPY's ability to inhibit specific kinases revealed promising results, indicating potential applications in cancer therapy.
- Anti-inflammatory Research : Another investigation reported that derivatives similar to Ethyl AMPY exhibited significant anti-inflammatory activity in vitro, comparable to standard drugs like dexamethasone .
- Antimicrobial Testing : Research demonstrated that certain pyrazole derivatives showed substantial antibacterial activity against multiple strains, suggesting that Ethyl AMPY may also possess similar properties .
Comparative Analysis
To better understand the uniqueness of Ethyl AMPY, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-pyrazole | C13H16N4O2 | Contains dimethyl substitution on pyrimidine |
| Ethyl 1-(4-methylpyrimidin-2-yloxy)-5-methyl-pyrazole | C13H16N4O3 | Features a methoxy group instead of a carboxylic acid |
| Ethyl 5-amino-(4-methylpyrimidin)-3-methyl-pyrazole | C12H15N3O3 | Different substitution pattern on the pyrazole |
The unique combination of functional groups in Ethyl AMPY allows for diverse interactions within biological systems, making it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-3-19-10(18)7-5-13-16(9(7)12)11-14-6(2)4-8(17)15-11/h4-5H,3,12H2,1-2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKKJBQATKFUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=O)N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















